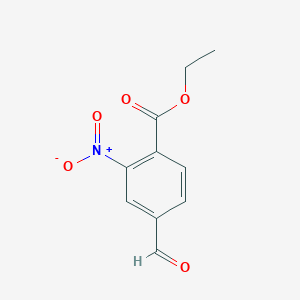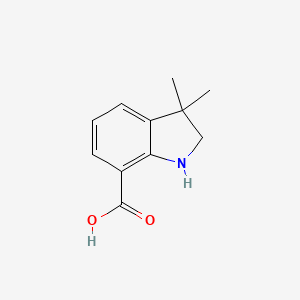
1-Methyl-3-phenylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenylpiperazine-2,5-dione is a heterocyclic organic compound with the molecular formula C11H12N2O2 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-phenylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the Ugi reaction, a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine-2,5-dione derivative. This reaction is often catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and can be followed by a post-transformation step to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Methyl-3-phenylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler derivative with a single methyl group.
1-Phenylpiperazine: Contains a phenyl group but lacks the additional methyl group.
2-Methylpiperazine: Similar structure with a methyl group at a different position.
Uniqueness
1-Methyl-3-phenylpiperazine-2,5-dione is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in various applications .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-methyl-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-9(14)12-10(11(13)15)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,14) |
InChI Key |
BKAMTPMNNOFELM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


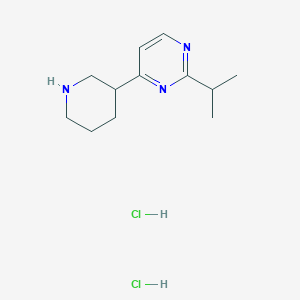
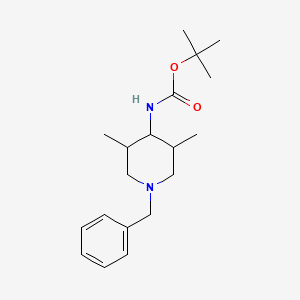
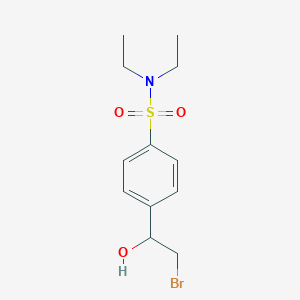
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)

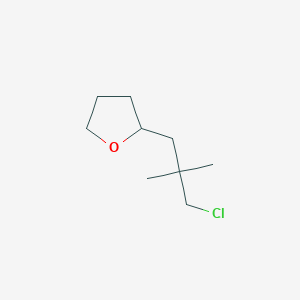

![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)
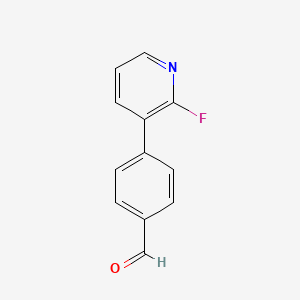

![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)
![4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)
